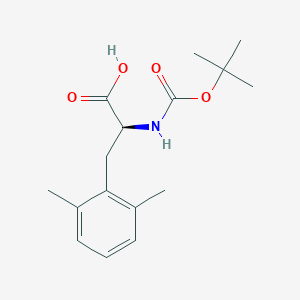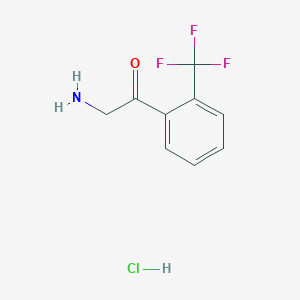
(5-fenil-1H-pirazol-3-il)metanol
Descripción general
Descripción
The compound "(5-phenyl-1H-pyrazol-3-yl)methanol" and its derivatives are of significant interest due to their applications in various fields, including pharmaceuticals and agrochemicals. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a phenyl group attached to the pyrazole ring, which can influence the physical, chemical, and biological properties of the molecule .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various precursors under controlled conditions. For instance, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives. These compounds were characterized using IR, 1H NMR, HRMS, and X-ray crystal diffraction, with some structures further confirmed by 13C NMR . Another example includes the synthesis of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals using a slow solvent evaporation technique, indicating the versatility of methods available for synthesizing pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, isomeric intermediates were unambiguously confirmed by X-ray crystal structure analysis, and the differentiation of these isomers was achieved using 1H NMR chemical shifts . The crystal structure of another derivative, (5-methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was identified, providing insights into the spatial arrangement of the molecule .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, which can be used to further modify the structure and properties of the compound. The study of these reactions is crucial for the development of new compounds with desired characteristics. For instance, the biological evaluation of certain pyrazole derivatives showed that they could suppress lung cancer cell growth through cell cycle arrest and autophagy, indicating the potential for these compounds to be used in cancer therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques. For example, the dielectric properties of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol were investigated, revealing that the dielectric constant decreased with increasing frequency of the applied field, and the compound exhibited both endothermic and exothermic reactions upon thermal analysis . Additionally, the spectroscopic properties, such as UV-Vis and IR spectra, can be correlated with computational calculations to understand the electronic structure and chemical reactivity of the compounds .
Aplicaciones Científicas De Investigación
Química Medicinal
La porción de pirazol es un andamiaje prominente en la química medicinal debido a su presencia en compuestos con una amplia gama de actividades farmacológicas. “(5-fenil-1H-pirazol-3-il)metanol” los derivados se pueden diseñar para interactuar con varios objetivos biológicos, lo que lleva a posibles tratamientos para enfermedades.
Descubrimiento de Fármacos
En el descubrimiento de fármacos, el anillo de pirazol de “this compound” se utiliza a menudo por sus propiedades bioactivas. Sirve como una estructura central para desarrollar nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados.
Agroquímica
Los derivados de pirazol se utilizan en la agroquímica por sus propiedades herbicidas e insecticidas. Se pueden sintetizar para crear compuestos que protegen los cultivos de plagas y enfermedades, lo que contribuye a aumentar la productividad agrícola .
Química de Coordinación
En la química de coordinación, “this compound” puede actuar como un ligando para formar complejos con varios metales. Estos complejos tienen aplicaciones en catálisis, ciencia de los materiales y como modelos para sistemas biológicos.
Química Organometálica
El anillo de pirazol se puede incorporar en compuestos organometálicos, que son útiles en procesos catalíticos como la hidrogenación y la formación de enlaces carbono-carbono. Esto tiene implicaciones para la síntesis de moléculas orgánicas complejas .
Actividades Antileishmaniales y Antimaláricas
Algunos derivados de “this compound” exhiben potentes actividades antileishmaniales y antimaláricas. Estos compuestos se pueden sintetizar y evaluar por su potencial como nuevos tratamientos para estas enfermedades tropicales.
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular simulation study of a pyrazole derivative showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can potentially affect the raf–mek–erk cascade, which is intimately involved in the regulation of cell cycle progression and apoptosis .
Pharmacokinetics
The pharmacokinetic properties of similar pyrazole derivatives have been studied .
Result of Action
Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities .
Action Environment
It’s known that the supramolecular environment, especially in the self-assembly of pyrazole derivatives, can affect their properties .
Propiedades
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-6-10(12-11-9)8-4-2-1-3-5-8/h1-6,13H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRIGBFLNPXQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303824 | |
| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179057-19-3 | |
| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-phenyl-1H-pyrazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




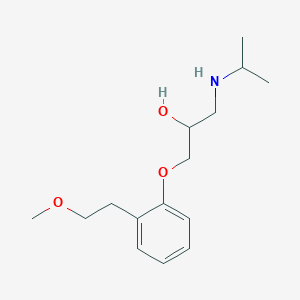

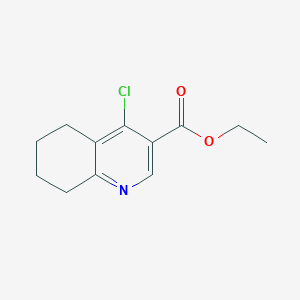


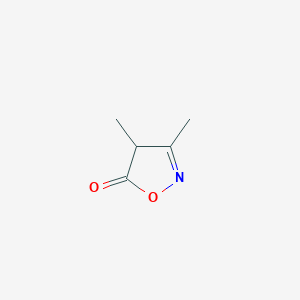
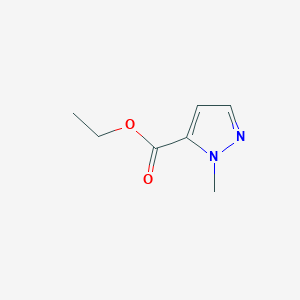
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)
